molecular formula C10H14INO3 B8256245 tert-Butyl 5-iodo-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate

tert-Butyl 5-iodo-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate

Cat. No.: B8256245
M. Wt: 323.13 g/mol
InChI Key: DJJMWWHGEAJRGW-UHFFFAOYSA-N
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Description

tert-Butyl 5-iodo-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound belongs to the class of dihydropyridines, which are known for their diverse biological activities and roles in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-iodo-4-oxo-2,3-dihydropyridine-1-carboxylate typically involves the iodination of a dihydropyridine precursor. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the dihydropyridine ring. The reaction conditions often involve solvents such as acetonitrile or dichloromethane and may require the presence of a base to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for tert-butyl 5-iodo-4-oxo-2,3-dihydropyridine-1-carboxylate are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and intermediates involved.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-iodo-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Reduction Reactions: The carbonyl group in the compound can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or methanol, and bases like triethylamine.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride, solvents such as tetrahydrofuran or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents such as acetone or dichloromethane.

Major Products

    Substitution: Products with the iodine atom replaced by the nucleophile.

    Reduction: Alcohol derivatives of the original compound.

    Oxidation: Compounds with additional or modified functional groups.

Scientific Research Applications

tert-Butyl 5-iodo-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of dihydropyridine-based therapeutics.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 5-iodo-4-oxo-2,3-dihydropyridine-1-carboxylate is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[indoline-3,4’-piperidine]-1’-carboxylate
  • Tert-butyl 2-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate

Uniqueness

tert-Butyl 5-iodo-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate is unique due to the presence of the iodine atom, which can be a versatile functional group for further chemical modifications. This makes it a valuable intermediate in the synthesis of more complex molecules with potential biological activities.

Properties

IUPAC Name

tert-butyl 5-iodo-4-oxo-2,3-dihydropyridine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14INO3/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJJMWWHGEAJRGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C(=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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